This compound is classified as a synthetic cannabinoid and is part of a larger group of substances known as indole-based cannabinoids. These compounds are designed to mimic the effects of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. The structural framework of JWH-198 includes an indole ring, a naphthalene moiety, and a morpholine side chain, which contribute to its pharmacological activity.
The synthesis of (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
The reaction conditions, including temperature, solvent choice, and reaction time, significantly influence the yield and purity of the final product. Typical solvents used may include dichloromethane or ethanol, while catalysts such as Lewis acids can facilitate certain steps.
The molecular structure of (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone can be described by its unique components:
The molecular formula for this compound is , indicating a balanced composition that supports its interaction with cannabinoid receptors.
As a synthetic cannabinoid, (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone primarily participates in reactions typical for cannabinoids:
These reactions are crucial for understanding both its pharmacodynamics and pharmacokinetics.
The mechanism of action for (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone involves binding to cannabinoid receptors, particularly CB1 receptors located in the central nervous system. Upon binding:
Research indicates that this compound can produce effects similar to those of delta-9-tetrahydrocannabinol but may also exhibit distinct psychoactive profiles due to its unique structure.
The physical and chemical properties of (1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone include:
Property | Value |
---|---|
Molecular Weight | 310.39 g/mol |
Appearance | White crystalline powder |
Solubility | Soluble in organic solvents like ethanol and methanol |
Melting Point | Not extensively documented; typical for similar compounds |
These properties indicate that it is likely lipophilic, which aids in its ability to cross biological membranes and exert effects in vivo.
(1-(2-Morpholin-4-ylethyl)indol-3-yl)-4-methoxynaphthalen-1-ylmethanone has several applications:
The structural class of aminoalkylindoles represents a cornerstone in cannabinoid receptor pharmacology, originating from legitimate medicinal chemistry programs in the late 20th century. Researchers initially developed these compounds to probe the endocannabinoid system (ECS) with greater precision than natural ligands like Δ9-THC. The prototypical aminoalkylindole WIN 55,212-2—a morpholine-substituted derivative—served as a critical pharmacological tool for characterizing CB1 and CB2 receptor functions [2] [7]. Its design incorporated:
This structural template enabled systematic exploration of structure-activity relationships (SAR), particularly through modifications at three key regions: the N-alkyl chain, indole ring substituents, and the carbonyl-linked aromatic group. Pharmaceutical companies (e.g., Sterling-Winthrop) pursued these compounds for potential therapeutic applications in pain, inflammation, and neurological disorders, leveraging their high receptor affinity and metabolic stability compared to plant-derived cannabinoids [2]. The morpholine subgroup—exemplified in JWH-198’s 2-morpholin-4-ylethyl chain—specifically enhanced receptor binding kinetics through polar interactions with extracellular receptor domains, while the 4-methoxynaphthoyl group increased lipophilicity and membrane penetration [6] [9].
Table 1: Structural Evolution of Key Aminoalkylindole Cannabinoids
Compound | N-Alkyl Chain | Aromatic Group | Indole Substituent | Medicinal Origin |
---|---|---|---|---|
WIN 55,212-2 | Morpholinylethyl | Naphthoyl | None | Sterling-Winthrop (Early 1990s) |
JWH-018 | Pentyl | Naphthoyl | None | Huffman Lab (Clemson, 1995) |
JWH-198 | 2-Morpholin-4-ylethyl | 4-Methoxynaphthoyl | None | Huffman Lab (Late 1990s) |
JWH-198 emerged from Dr. John W. Huffman's systematic SAR studies at Clemson University (1990–2001), which generated over 450 synthetic cannabinoids. The JWH series aimed to develop:
Positioned within the naphthoylindole subclass, JWH-198 uniquely incorporated a 4-methoxy modification on the naphthalene ring—a strategic shift from earlier unsubstituted naphthoyl compounds like JWH-018 and JWH-073. This modification aimed to enhance CB2 binding while reducing psychotropic effects, potentially improving therapeutic indices [6] [7]. Biochemical assays later confirmed its high binding affinity (Ki = 1.4 nM at CB1, 1.0 nM at CB2), exceeding Δ9-THC’s affinity by >100-fold [6].
Clandestine laboratories exploited this research by 2010, adding JWH-198 to "Spice" products as legal jurisdictions scheduled earlier JWH compounds. Its structural complexity required sophisticated synthesis, differentiating it from simpler analogues:
Synthetic Route Characteristic: 1. N-alkylation of indole with 4-(2-chloroethyl)morpholine 2. Friedel-Crafts acylation with 4-methoxynaphthoyl chloride
Unlike pentyl-chain compounds (e.g., JWH-018), JWH-198’s polar morpholine group altered pharmacokinetics—reducing blood-brain barrier penetration but potentially contributing to peripheral toxicity in illicit use contexts [7] [9].
Peer-reviewed publications and unrestricted patent disclosures inadvertently enabled the proliferation of JWH-198 and analogues. Key factors include:
Table 2: Knowledge Transfer Pathways from Academia to Illicit Market
Information Type | Academic Source | Illicit Application |
---|---|---|
Synthetic routes | Huffman et al. (Journal of Pharmacology) | Optimization of clandestine synthesis |
Receptor affinity data | Wiley et al. (JPET, 1998) | Selection of high-affinity variants for "Spice" |
Metabolic stability studies | Brents et al. (Drug Metabolism, 2011) | Design of undetectable prodrugs |
This knowledge transfer occurred despite the absence of therapeutic intent for JWH-198. Unlike pharmaceutical candidates undergoing safety optimization, illicit manufacturers prioritized binding potency, legal evasion, and ease of synthesis—ignoring metabolite toxicity (e.g., bioactive hydroxylated derivatives) [2] [9]. European drug monitoring agencies first detected JWH-198 in herbal products in 2011, confirming the rapid transition from scholarly literature to recreational use [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0